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Compound Name: 4-Iodobutyl benzoate

Cat. No.: B100352 Get Quote

For Researchers, Scientists, and Drug Development Professionals

While specific applications of 4-iodobutyl benzoate in drug discovery are not extensively

documented in current literature, its chemical structure—a benzoate ester linked to an

iodinated butyl chain—suggests its potential utility as a versatile intermediate and chemical

probe. The presence of a reactive alkyl iodide moiety makes it a candidate for introducing a

butyl benzoate group onto various nucleophilic substrates, including biomolecules. This

document outlines potential applications, hypothetical experimental protocols, and the

underlying chemical principles for utilizing 4-iodobutyl benzoate in a research and drug

development context.

Overview of Potential Applications
4-Iodobutyl benzoate's bifunctional nature allows for its potential use in several areas of drug

discovery:

As an Alkylating Agent: The primary reactivity of the molecule lies in the carbon-iodine bond.

The iodide is an excellent leaving group, making the butyl chain an electrophilic target for

nucleophiles. This property can be exploited for the alkylation of target proteins or other

biological molecules, potentially leading to irreversible inhibition.

As a Synthetic Intermediate: It can serve as a building block in the synthesis of more

complex molecules. The benzoate portion can be a scaffold or a pharmacophore, while the
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iodo-butyl chain provides a reactive handle for further chemical modifications through

substitution or cross-coupling reactions.

In the Development of Chemical Probes: The butyl benzoate moiety can be incorporated into

chemical probes designed to study specific biological targets. The reactivity of the iodide can

be used to attach reporter tags, such as fluorophores or biotin, after the probe has bound to

its target.

In the Synthesis of Radiotracers: The iodine atom can be replaced with a radioactive isotope

of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) for use in single-photon emission computed tomography

(SPECT) or positron emission tomography (PET) imaging, or in radioligand binding assays.

Physicochemical and Structural Data
A summary of key properties for 4-iodobutyl benzoate is provided in the table below for easy

reference.

Property Value Reference

Molecular Formula C₁₁H₁₃IO₂ [1]

Molecular Weight 304.12 g/mol [1]

CAS Number 19097-44-0 [1]

IUPAC Name 4-iodobutyl benzoate [1]

SMILES
C1=CC=C(C=C1)C(=O)OCCC

CI
[1]

InChI

InChI=1S/C11H13IO2/c12-8-4-

5-9-14-11(13)10-6-2-1-3-7-

10/h1-3,6-7H,4-5,8-9H2

[1]

Hypothetical Experimental Protocols
The following protocols are generalized methodologies that can be adapted for the use of 4-
iodobutyl benzoate in a laboratory setting.
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Protocol for Alkylation of a Thioredoxin-like Protein
This protocol describes a hypothetical experiment to test the ability of 4-iodobutyl benzoate to

act as an alkylating agent targeting a cysteine residue in a purified protein.

Materials:

Purified thioredoxin-like protein (with an accessible cysteine residue)

4-Iodobutyl benzoate

Tris buffer (50 mM, pH 7.5)

Dithiothreitol (DTT)

Dimethyl sulfoxide (DMSO)

SDS-PAGE reagents

Mass spectrometer

Procedure:

Protein Preparation: Prepare a 1 mg/mL solution of the thioredoxin-like protein in Tris buffer.

Reduce the protein by adding DTT to a final concentration of 1 mM and incubating for 30

minutes at room temperature to ensure the cysteine residue is in its reduced, nucleophilic

state.

Alkylation Reaction: Prepare a 10 mM stock solution of 4-iodobutyl benzoate in DMSO. Add

the 4-iodobutyl benzoate stock solution to the protein solution to achieve a final

concentration of 100 µM.

Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle

agitation.

Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM.
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Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE to check for any

changes in protein mobility due to the addition of the butyl benzoate moiety.

Analysis by Mass Spectrometry: Desalt the protein sample and analyze by mass

spectrometry to confirm the covalent modification and identify the site of alkylation. An

increase in mass corresponding to the addition of the butyl benzoate group (mass of

C₁₁H₁₂O₂) would confirm the reaction.

Workflow for Protein Alkylation

Protein Preparation
(Reduction with DTT)

Alkylation Reaction
(Add 4-iodobutyl benzoate)

Incubation
(2 hours at RT)

Reaction Quenching
(Excess DTT)

Analysis
(SDS-PAGE & Mass Spec)

4-Iodobutyl Benzoate + Benzylamine 4-((benzylamino)butyl) benzoate
K₂CO₃, ACN, 60°C
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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